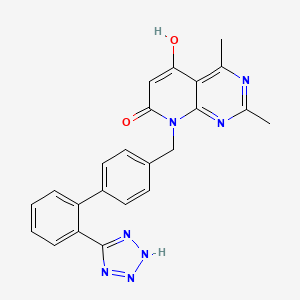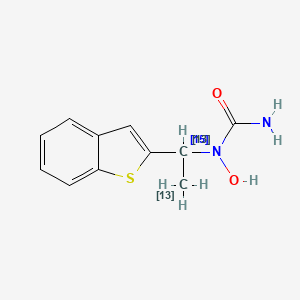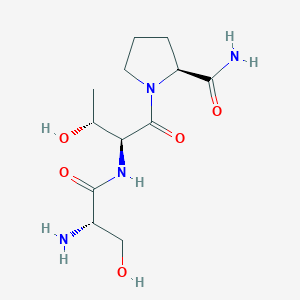
Tripeptide-32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripeptide-32 is a synthetic peptide with the sequence Serine-Threonine-Proline-NH2, known under the trade name Chronolux®. It is primarily used in cosmetic formulations due to its anti-aging properties. This compound activates genes such as CLOCK (Circadian Locomotor Output Cycles Kaput) and PER1 (Period Homolog 1) in keratinocytes, which are responsible for regulating cellular defense mechanisms in accordance with circadian rhythms .
准备方法
Synthetic Routes and Reaction Conditions
Tripeptide-32 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, Serine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, Threonine, is added to the growing chain using a coupling reagent.
Repetition: Steps 2 and 3 are repeated for the addition of Proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to minimize the use of solvents and reagents, making it more environmentally friendly .
化学反应分析
Types of Reactions
Tripeptide-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its stability and activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered stability, activity, or specificity .
科学研究应用
Tripeptide-32 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating circadian rhythms and cellular defense mechanisms.
Medicine: Explored for its potential in anti-aging treatments and skin repair.
Industry: Incorporated into cosmetic formulations for its anti-aging and skin-conditioning properties
作用机制
Tripeptide-32 exerts its effects by activating the CLOCK and PER1 genes in keratinocytes. These genes encode proteins that regulate cellular defense mechanisms in accordance with circadian rhythms. By activating these genes, this compound triggers the production of proteins involved in DNA repair, improving cell viability and longevity, and providing defense against environmental damage .
相似化合物的比较
Similar Compounds
Tetrapeptide-26: Another peptide that regulates circadian rhythms and provides anti-aging benefits.
Copper Tripeptide (GHK-Cu): Known for its wound healing and anti-aging properties.
Palmitoyl Pentapeptide-4: Used in cosmetics for its ability to stimulate collagen production.
Uniqueness
Tripeptide-32 is unique in its specific activation of the CLOCK and PER1 genes, which are directly involved in regulating circadian rhythms and cellular defense mechanisms. This targeted action makes it particularly effective in anti-aging and skin repair applications .
属性
分子式 |
C12H22N4O5 |
|---|---|
分子量 |
302.33 g/mol |
IUPAC 名称 |
(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H22N4O5/c1-6(18)9(15-11(20)7(13)5-17)12(21)16-4-2-3-8(16)10(14)19/h6-9,17-18H,2-5,13H2,1H3,(H2,14,19)(H,15,20)/t6-,7+,8+,9+/m1/s1 |
InChI 键 |
FUYMMLFZSQBBKU-XGEHTFHBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


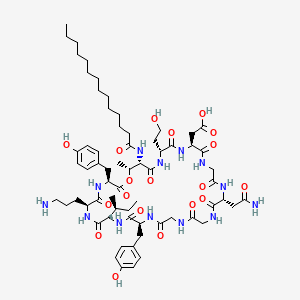
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
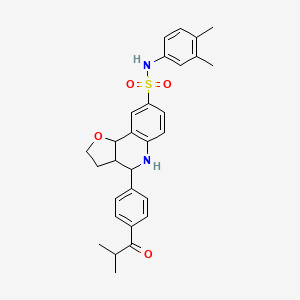
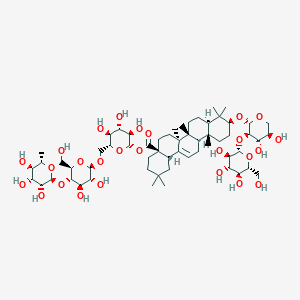
![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)
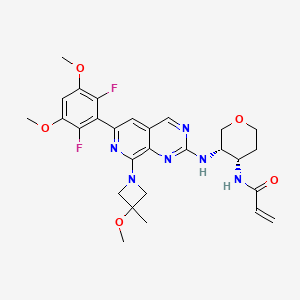
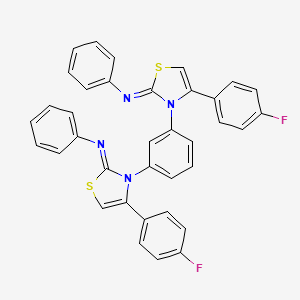
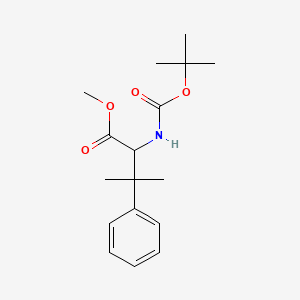
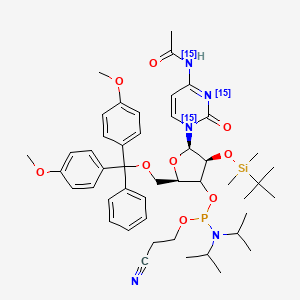
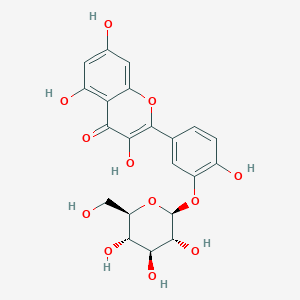
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
